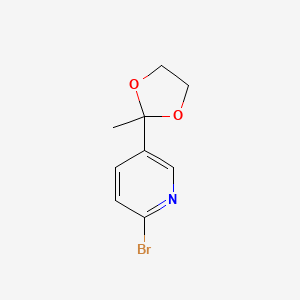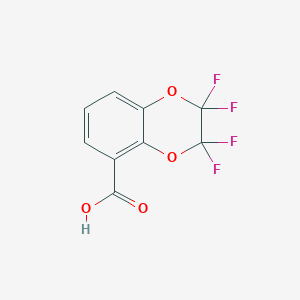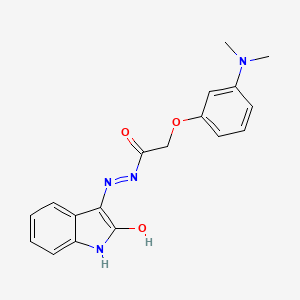
1,3,5-Benzenetricarbonyl trifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Benzenetricarbonyl trifluoride (BTCF) is a highly reactive, organofluorine compound that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in synthetic organic chemistry, analytical chemistry, and biochemistry. BTCF has been studied extensively in order to understand its properties and potential applications.
Aplicaciones Científicas De Investigación
1,3,5-Benzenetricarbonyl trifluoride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, for analytical chemistry, and for biochemistry. In organic chemistry, this compound has been used for the synthesis of small molecules, polymers, and other compounds. In analytical chemistry, it has been used as a reagent for the analysis of compounds in solution. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biological molecules.
Mecanismo De Acción
The mechanism of action of 1,3,5-Benzenetricarbonyl trifluoride is not fully understood. However, it is known that it is a highly reactive compound that can react with a variety of substrates. It is believed that the reactivity of this compound is due to its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds are thought to be responsible for its reactivity and its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can interact with proteins and enzymes, and it is believed that these interactions may be responsible for its biological activity. It is also believed that this compound may be able to interact with DNA and RNA, and this interaction may be responsible for its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,5-Benzenetricarbonyl trifluoride in laboratory experiments include its high reactivity, its low cost, and its ability to react with a variety of substrates. The disadvantages of using this compound in laboratory experiments include its high volatility, its potential to cause hazardous reactions, and its potential to cause skin irritation.
Direcciones Futuras
The future directions for 1,3,5-Benzenetricarbonyl trifluoride research include its potential use in drug development, its potential use in biocatalysis, its potential use as a bioactive agent, and its potential use in the synthesis of polymers. Additionally, research into the mechanism of action of this compound and its potential therapeutic effects is ongoing. Finally, further research into the safety and efficacy of this compound is needed in order to better understand its potential applications.
Métodos De Síntesis
1,3,5-Benzenetricarbonyl trifluoride can be synthesized by the reaction of 1,3,5-benzenetricarboxylic acid with trifluoromethanesulfonyl fluoride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is rapid and can be completed in a few minutes. The resulting product is a colorless liquid that is highly reactive and volatile.
Propiedades
IUPAC Name |
benzene-1,3,5-tricarbonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKTRREWOKPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)